molecular formula C17H14N4OS B2689825 6-(Furan-2-yl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894066-50-3

6-(Furan-2-yl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2689825
CAS RN: 894066-50-3
M. Wt: 322.39
InChI Key: VRPIMSZOTPFOII-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolopyridazine derivatives and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Structural Characterization

This compound belongs to a class of fused 1,2,4-triazoles, which have been synthesized through the condensation process and characterized by spectroscopic analysis. The synthesis of similar compounds involves interactions with substituted aromatic acids and phenacyl bromides, yielding compounds with significant structural diversity and complexity. The accurate determination of their structures, often confirmed by X-ray structure determination, lays the foundation for understanding their potential biological activities (Khan et al., 2014).

Potential Biological Activities

  • Antiviral and Anticancer Properties

    A series of derivatives have been evaluated for their antiviral activity against HIV-1 and HIV-2, showcasing the potential of these compounds in antiviral therapies. Additionally, their cytotoxic activity against various human cancer cell lines has been assessed, suggesting a promising avenue for anticancer drug development. The evaluation involves advanced assays like the MTT assay for antiviral activity and cytotoxic assessments against cancer cell lines, indicating the compound's versatility in potential therapeutic applications (Yang et al., 2010).

  • Enzyme Inhibition and Molecular Docking Studies

    The derivatives have been selected for evaluation of their inhibitory activity against specific enzymes like Eg5, using in vitro assays. Molecular docking studies further illuminate the interaction of these compounds with biological targets, providing insights into their mechanism of action at the molecular level. This detailed analysis aids in the optimization of these compounds for better biological efficacy and specificity (Khan et al., 2014).

  • Computational and Theoretical Studies

    Density Functional Theory (DFT) calculations and Hirshfeld surface analysis have been employed to understand the electronic structure and intermolecular interactions of these compounds. These studies provide valuable information on the stability, reactivity, and potential interaction sites of the molecules, which are crucial for designing drugs with desired properties (Sallam et al., 2021).

properties

IUPAC Name

6-(furan-2-yl)-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-12-4-6-13(7-5-12)11-23-17-19-18-16-9-8-14(20-21(16)17)15-3-2-10-22-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPIMSZOTPFOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Furan-2-yl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

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